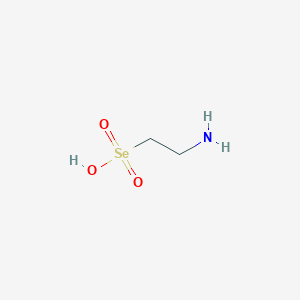

2-Aminoethaneselenonic acid

説明

2-Aminoethaneselenonic acid (chemical formula: C₂H₇NO₃Se) is an organoselenium compound characterized by a selenonic acid (-SeO₃H) functional group attached to an ethylamine backbone. This compound is structurally analogous to 2-aminoethanesulfonic acid (taurine) but replaces sulfur with selenium, a heavier chalcogen. Selenonic acids are known for their strong acidity and redox activity, making them relevant in biochemical and catalytic applications .

特性

CAS番号 |

16698-41-2 |

|---|---|

分子式 |

C2H7NO3Se |

分子量 |

172.05 g/mol |

IUPAC名 |

2-aminoethaneselenonic acid |

InChI |

InChI=1S/C2H7NO3Se/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |

InChIキー |

CCIFFQWCGIGQGI-UHFFFAOYSA-N |

SMILES |

C(C[Se](=O)(=O)O)N |

正規SMILES |

C(C[Se](=O)(=O)O)N |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues

2-Aminoethanesulfonic Acid (Taurine)

- Formula: C₂H₇NO₃S

- Key Differences: Acidity: The selenonic acid group (-SeO₃H) in 2-aminoethaneselenonic acid is more acidic (pKa ~1–2) than the sulfonic acid group (-SO₃H, pKa ~1.5–2.5) due to selenium’s larger atomic radius and lower electronegativity . Stability: Selenium derivatives are generally less stable than sulfur analogues under oxidative conditions, forming selenoxides more readily . Biological Activity: Taurine is a critical osmolyte and neurotransmitter, while selenium analogues are explored for antioxidant properties but exhibit higher toxicity .

2-(N-Cyclohexylamino)-ethanesulfonic Acid (CHES)

- Formula: C₈H₁₇NO₃S

- Key Differences: Buffer Capacity: CHES is a zwitterionic buffer (effective pH 8.6–10.0), whereas this compound’s buffering range is uncharacterized but expected to be lower due to stronger acidity . Applications: CHES is widely used in biochemical assays, while selenium derivatives are niche reagents in organometallic synthesis .

2-Hydroxyaminoacetic Acid

- Formula: C₂H₅NO₃

- Key Differences: Functional Groups: The hydroxylamino (-NHOH) group contrasts with the selenonic acid group, resulting in distinct redox behavior. Hydroxyaminoacetic acid is less acidic (pKa ~4–5) . Toxicity: Hydroxyaminoacetic acid lacks the heavy-metal-associated hazards of selenium compounds .

Physicochemical Properties

| Property | This compound | 2-Aminoethanesulfonic Acid | CHES Buffer |

|---|---|---|---|

| Molecular Weight | ~170.05 g/mol | ~125.15 g/mol | ~207.29 g/mol |

| Acidity (pKa) | ~1–2 (estimated) | ~1.5–2.5 | ~9.3 (amine group) |

| Solubility | High in polar solvents | High in water | Moderate in water |

| Thermal Stability | Moderate (decomposes >200°C) | High (>300°C) | High (>250°C) |

Q & A

Q. What statistical approaches resolve contradictions in reported biochemical activity data for this compound?

- Methodological Answer : Use hierarchical linear modeling (HLM) to account for clustered data (e.g., repeated measurements across labs). Meta-analysis of published IC₅₀ values with random-effects models can quantify heterogeneity. Sensitivity analyses should exclude outliers and adjust for confounding variables (e.g., assay type) .

Q. Which advanced techniques characterize the interaction of this compound with metalloproteins?

- Methodological Answer : X-ray crystallography or cryo-electron microscopy (cryo-EM) can resolve binding sites. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while inductively coupled plasma mass spectrometry (ICP-MS) tracks selenium incorporation into proteins. Validate with site-directed mutagenesis .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as selenoxide elimination. Molecular dynamics (MD) simulations in implicit solvent models (e.g., TIP3P) predict membrane permeability. Cross-validate with experimental kinetic data .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., pH, temperature) via design of experiments (DoE). Use high-performance liquid chromatography (HPLC) with UV/Vis detection for purity checks. Document protocols in compliance with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。